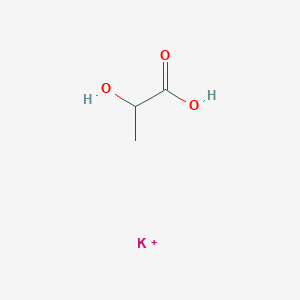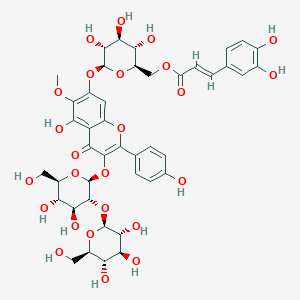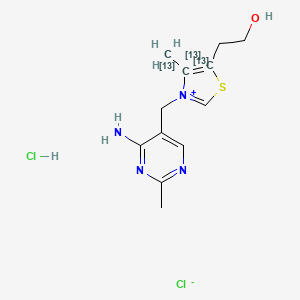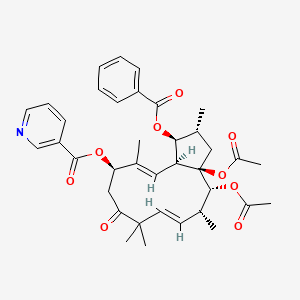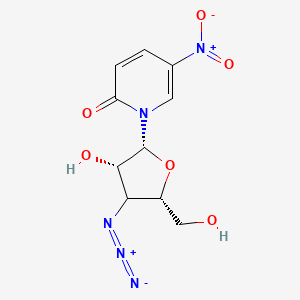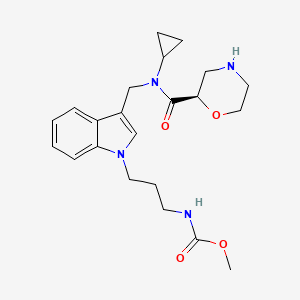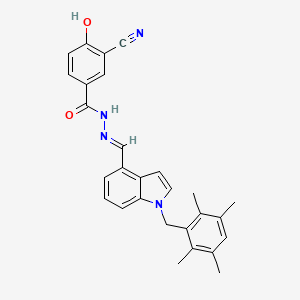
GCGR antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GCGR antagonist 2 is a compound that targets the glucagon receptor (GCGR), which plays a crucial role in glucose homeostasis. By inhibiting the action of glucagon, this compound helps in controlling blood glucose levels, making it a potential therapeutic agent for conditions like type 2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GCGR antagonist 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired antagonist properties .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
GCGR antagonist 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the oxidation state of the compound.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to decrease the oxidation state.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
GCGR antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glucagon receptor signaling pathways and their modulation.
Biology: Helps in understanding the role of glucagon in glucose metabolism and its impact on cellular processes.
Medicine: Potential therapeutic agent for managing type 2 diabetes by controlling blood glucose levels.
Industry: Used in the development of new drugs targeting metabolic disorders
作用机制
GCGR antagonist 2 exerts its effects by binding to the glucagon receptor, thereby inhibiting the action of glucagon. This leads to a decrease in hepatic glucose production and an overall improvement in glycemic control. The molecular targets involved include the glucagon receptor and downstream signaling pathways such as cAMP and protein kinase A .
相似化合物的比较
Similar Compounds
MK-0893: Another GCGR antagonist with similar glucose-lowering effects.
LY2409021: A potent GCGR antagonist used in clinical trials for type 2 diabetes.
Uniqueness
GCGR antagonist 2 is unique in its specific binding affinity and potency, which may offer advantages in terms of efficacy and safety profile compared to other similar compounds .
属性
分子式 |
C28H26N4O2 |
|---|---|
分子量 |
450.5 g/mol |
IUPAC 名称 |
3-cyano-4-hydroxy-N-[(E)-[1-[(2,3,5,6-tetramethylphenyl)methyl]indol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H26N4O2/c1-17-12-18(2)20(4)25(19(17)3)16-32-11-10-24-22(6-5-7-26(24)32)15-30-31-28(34)21-8-9-27(33)23(13-21)14-29/h5-13,15,33H,16H2,1-4H3,(H,31,34)/b30-15+ |
InChI 键 |
HNTXQDRFWJBZGO-FJEPWZHXSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)/C=N/NC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1C)CN2C=CC3=C(C=CC=C32)C=NNC(=O)C4=CC(=C(C=C4)O)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


